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For Researchers, Scientists, and Drug Development Professionals

Introduction
LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic

Protein (BMP) type I receptor kinase, Activin receptor-like kinase 2 (ALK2), also known as

ACVR1.[1][2][3] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, derived from

the scaffold of dorsomorphin.[1][3][4] A simple structural change from its precursor, LDN-

193189—the substitution of a 4-quinoline moiety for a 5-quinoline—dramatically increases its

selectivity for ALK2 over other BMP type I receptors like ALK3 and the TGF-β type I receptor,

ALK5.[3][5] This ALK2-biased inhibition makes LDN-212854 a valuable chemical probe for

studying ALK2-specific signaling and a potential therapeutic agent for conditions driven by

aberrant ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP).[1][2][3][6] LDN-
212854 acts as a type I ATP-competitive inhibitor, binding to the kinase hinge region of ALK2.

[1][2][3][4][7]

Data Presentation: Inhibitory Activity of LDN-212854
The following table summarizes the in vitro inhibitory potency of LDN-212854 against various

type I receptor kinases. The data highlights the compound's significant selectivity for ALK2.
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Target Kinase Assay Type IC₅₀ (nM)
Fold
Selectivity (vs.
ALK2)

Reference

ALK2 (ACVR1)
In Vitro Kinase

Assay
1.3 - [8]

Cell-based

(caALK2)
16 - [1]

ALK1 (ACVRL1)
In Vitro Kinase

Assay
2.4 ~1.8x [8]

Cell-based

(caALK1)
~100 ~6x [1]

ALK3 (BMPR1A)
Cell-based

(caALK3)
~166 ~10x [1]

ALK5 (TGFBR1)
Cell-based

(caALK5)
~2000 >130x [1]

caALK refers to constitutively active forms of the kinase used in cell-based assays.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for

evaluating LDN-212854 in vitro.
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Caption: BMP/ALK2 Signaling Pathway Inhibition by LDN-212854.
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Caption: General workflow for in vitro evaluation of LDN-212854.
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Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.

Cell-Free ALK2 Kinase Assay
This assay measures the direct inhibitory effect of LDN-212854 on the enzymatic activity of

recombinant ALK2 kinase.

Materials:

Recombinant human ALK2 kinase (e.g., BPS Bioscience, Cat. #40019)

Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl₂, DTT)

Substrate (e.g., Casein)

ATP solution

LDN-212854 serial dilutions

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

96-well white assay plates

Protocol:

Thaw all reagents on ice. Prepare the master mixture containing Kinase Assay Buffer, ATP,

and the protein substrate.

Add 12.5 µL of the master mixture to each well of a 96-well plate.

Add 2.5 µL of the test inhibitor (LDN-212854) or control vehicle (e.g., DMSO) to the

appropriate wells.

To initiate the reaction, add 10 µL of recombinant ALK2 enzyme to each well.

Incubate the plate at 30°C for 45 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b608506?utm_src=pdf-body
https://www.benchchem.com/product/b608506?utm_src=pdf-body
https://www.benchchem.com/product/b608506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After incubation, add the ADP-Glo™ Reagent according to the manufacturer's instructions to

stop the kinase reaction and deplete the remaining ATP.

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly

synthesized ATP via a luciferase reaction.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each LDN-212854 concentration relative to controls and

determine the IC₅₀ value by fitting the data to a dose-response curve.

SMAD1/5/8 Phosphorylation Assay (Western Blot)
This cell-based assay determines the ability of LDN-212854 to block BMP ligand-induced

phosphorylation of downstream SMAD proteins.

Materials:

Cell line (e.g., C2C12, BMPR2-deficient smooth muscle cells, or HSG cells)

Cell culture medium (e.g., DMEM with 10% FBS)

BMP ligand (e.g., recombinant human BMP6 or BMP7)

LDN-212854 serial dilutions

Phosphate-Buffered Saline (PBS)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels, transfer apparatus, and related reagents

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)
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Imaging system

Protocol:

Cell Plating: Seed cells in 6-well plates and allow them to adhere and grow to 70-80%

confluency.

Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS)

and incubate for 4-6 hours.

Inhibitor Treatment: Pre-treat the cells by adding various concentrations of LDN-212854 to

the wells. Incubate for 1 hour at 37°C.

Ligand Stimulation: Add the BMP ligand (e.g., 25 ng/mL BMP6 or 20 ng/mL BMP7) to the

wells and incubate for 30-60 minutes at 37°C.[1][9]

Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-150 µL of ice-cold lysis

buffer to each well. Scrape the cells and collect the lysate.

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein

concentration of the supernatant using a BCA assay.

Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight

at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash again and apply the ECL substrate.
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Detection & Analysis: Capture the chemiluminescent signal using an imaging system. To

normalize, the membrane can be stripped and re-probed for total SMAD1 or a loading

control like β-actin. Quantify band intensities to determine the inhibition of SMAD

phosphorylation.

Alkaline Phosphatase (ALP) Osteogenic Differentiation
Assay
This assay measures a functional downstream consequence of BMP/ALK2 signaling—

osteogenic differentiation—by quantifying the activity of alkaline phosphatase, a key

differentiation marker.[1][10]

Materials:

C2C12 myoblast cell line

Growth Medium (DMEM, 10% FBS)

Differentiation Medium (DMEM, 5% FBS)

BMP ligand (BMP6 for ALK2-predominant signaling, or BMP4 for ALK3-predominant

signaling)[1]

LDN-212854 serial dilutions

ALP substrate (e.g., 4-methylumbelliferyl phosphate (4-MUP) or p-nitrophenyl phosphate

(pNPP))

Cell lysis buffer (e.g., Triton X-100 based buffer)

96-well clear or black assay plates

Fluorescence or absorbance plate reader

Protocol:

Cell Seeding: Seed C2C12 cells into a 96-well plate at a density that avoids over-confluence

during the experiment (e.g., 100-200 cells/well).[11]
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Treatment: After 24 hours, replace the growth medium with differentiation medium containing

the desired BMP ligand (e.g., 20 ng/mL BMP6) and serial dilutions of LDN-212854.[1]

Incubation: Culture the cells for 3 to 6 days, replacing the medium with fresh ligand and

inhibitor every 2-3 days.[1][10]

Cell Lysis: Wash the cells with PBS. Lyse the cells by adding a suitable lysis buffer and

incubating (e.g., freeze-thaw cycle or gentle shaking).

ALP Activity Measurement:

Add the ALP substrate (e.g., 4-MUP) to the cell lysates.[10]

Incubate at 37°C for 30-60 minutes, protected from light.

Stop the reaction if necessary (e.g., with NaOH for pNPP).

Signal Detection: Measure the fluorescent (Ex/Em: ~360/440 nm for 4-MUP) or colorimetric

(405 nm for pNPP) signal using a plate reader.

Analysis: Normalize ALP activity to total protein content if desired. Calculate the percent

inhibition of BMP-induced ALP activity and determine the IC₅₀ value for LDN-212854.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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